2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

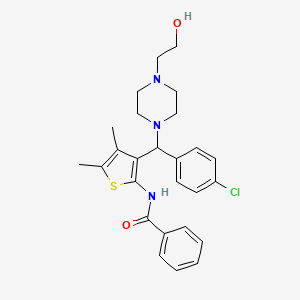

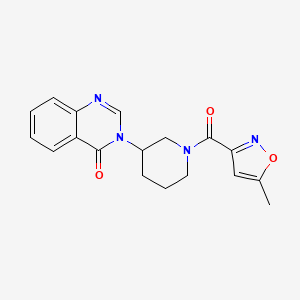

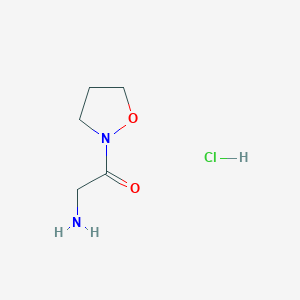

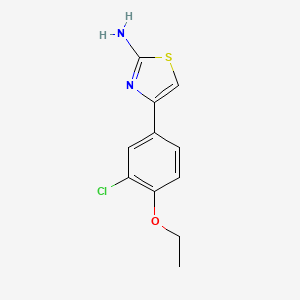

“2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 . It is used for research purposes .

Synthesis Analysis

Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The molecular structure of “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” consists of an oxazolidine ring, which is an important structural unit of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 166.61 .Aplicaciones Científicas De Investigación

Oxazolidin-2-one Derivatives as Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and for the role chiral derivatives play as chiral auxiliaries. This functionality is underscored by studies on the crystal structures of oxazolidinecarbohydrazides, which reveal insights into their stereochemical behavior and interaction patterns, including hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015).

Synthesis of α-amino Acids

Research has demonstrated the use of oxazolidin-2-one derivatives in the synthesis of various natural and non-natural α-amino acids and their derivatives, highlighting their significance in the creation of complex molecules and potential drug candidates (Burger et al., 1992).

Efficient Synthesis Methods

The development of efficient methods for synthesizing oxazolidin-2-ones and imidazolidin-2-ones from 1,3-diols and 3-amino alcohols, using iodobenzene dichloride and sodium azide, has been a notable advancement, offering a streamlined pathway for producing these compounds (He et al., 2014).

Novel Synthetic Applications

Innovations in synthetic chemistry have facilitated the creation of oxazolidin-2-ones via oxidative carbonylation of β-amino alcohols, using catalysts like salen-Co complexes. This method demonstrates the versatility of oxazolidin-2-ones in synthetic organic chemistry, enabling the incorporation of various functional groups into the molecular framework (Liu et al., 2007).

Conformational Studies and Biological Applications

Conformational analysis of homo-oligomers of oxazolidin-2-one derivatives has provided insights into their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These studies highlight the relevance of oxazolidin-2-ones in designing molecules with specific three-dimensional structures for biological applications (Luppi et al., 2004).

Safety and Hazards

The safety information for “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKNEKKVMIESCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)